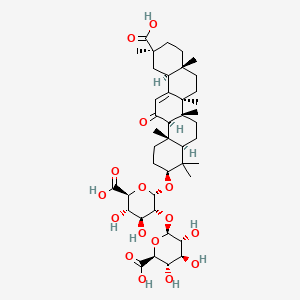
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This specific compound is characterized by the presence of three phenylsulfonyl groups attached to the triazine ring, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired triazine derivative. One common method involves the use of an alkyl or aryl amidine and phosgene in the Pinner triazine synthesis . Another approach includes the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale trimerization reactions using readily available nitriles and appropriate catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the phenylsulfonyl groups to phenylthiol groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, phenylthiol derivatives, and various substituted triazine compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biocide due to its antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfonyl groups can interact with various enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A related compound with three methyl groups instead of phenylsulfonyl groups.
1,3,5-Tris(3-(dimethylamino)propyl)-s-hexahydrotriazine: Another derivative with dimethylamino groups.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Contains acryloyl groups instead of phenylsulfonyl groups.
Uniqueness
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane is unique due to its phenylsulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to other triazine derivatives.
Propriétés
Numéro CAS |
52082-67-4 |
|---|---|
Formule moléculaire |
C21H21N3O6S3 |
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C21H21N3O6S3/c25-31(26,19-10-4-1-5-11-19)22-16-23(32(27,28)20-12-6-2-7-13-20)18-24(17-22)33(29,30)21-14-8-3-9-15-21/h1-15H,16-18H2 |
Clé InChI |
ZMEDTJVWRLFNFS-UHFFFAOYSA-N |
SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
C1N(CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
| 52082-67-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


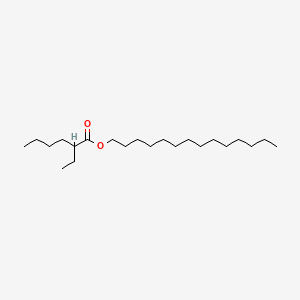
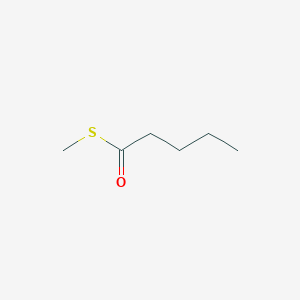
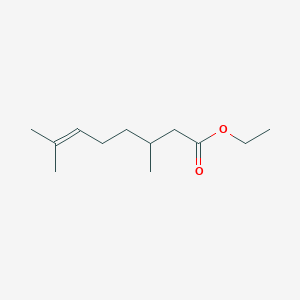

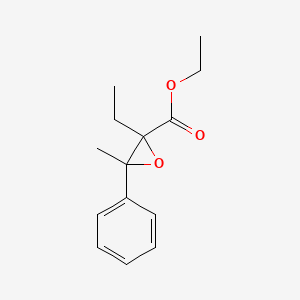
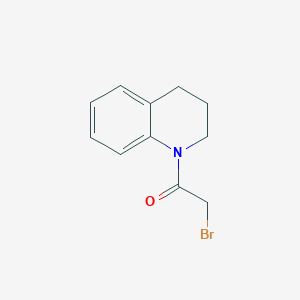
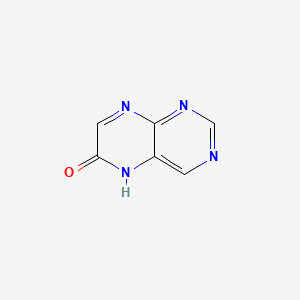
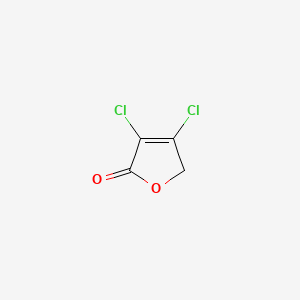
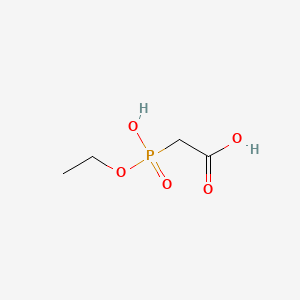
![5-Chloropyrido[2,3-d]pyridazine](/img/structure/B1614945.png)
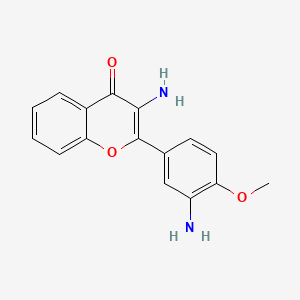

![2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate](/img/structure/B1614948.png)
